molecular formula C69H112O34 B1256232 Hookeroside B

Hookeroside B

Cat. No.: B1256232
M. Wt: 1485.6 g/mol
InChI Key: REHKXYHSPOHRPZ-JKMXVPEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hookeroside B is a triterpenoid saponin belonging to the oleanane-type triterpenoid glycosides, primarily isolated from Scabiosa tschiliensis (Dipsacaceae), a plant traditionally used in Mongolia and China for treating headaches, fever, and jaundice . Structurally, it consists of oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) as the aglycone, with a glycosylation pattern involving β-D-glucopyranosyl (β-D-Glcp) and β-D-xylopyranosyl (β-D-Xylp) units. The specific linkage includes a β-D-Glcp-(1→6)-β-D-Glcp chain attached at position 28 of the oleanolic acid backbone, along with additional β-D-Xylp and α-L-rhamnopyranosyl (α-L-Rhap) residues .

It also demonstrates protective effects against acute renal ischemia-reperfusion injury by modulating lipid peroxidation and enhancing antioxidant enzyme activity .

Properties

Molecular Formula

C69H112O34

Molecular Weight

1485.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C69H112O34/c1-26-38(74)54(101-58-48(84)43(79)34(25-93-58)97-59-51(87)46(82)53(32(21-71)96-59)100-57-47(83)39(75)29(72)22-90-57)52(88)61(94-26)102-55-40(76)30(73)23-91-62(55)99-37-12-13-66(6)35(65(37,4)5)11-14-68(8)36(66)10-9-27-28-19-64(2,3)15-17-69(28,18-16-67(27,68)7)63(89)103-60-50(86)45(81)42(78)33(98-60)24-92-56-49(85)44(80)41(77)31(20-70)95-56/h9,26,28-62,70-88H,10-25H2,1-8H3/t26-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,66-,67+,68+,69-/m0/s1

InChI Key

REHKXYHSPOHRPZ-JKMXVPEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)OC1C(C(C(CO1)O)O)O)O)O)O)O)O

Synonyms

hookeroside B

Origin of Product

United States

Comparison with Similar Compounds

Hookeroside B shares structural and functional similarities with other triterpenoid saponins from the Scabiosa and Dipsacus genera. Below is a detailed comparison:

Structural Comparison
Compound Aglycone Type Glycosylation Pattern Source Reference
This compound Oleanolic acid β-D-Glcp-(1→6)-β-D-Glcp-(1→28)-linked, with β-D-Xylp and α-L-Rhap residues S. tschiliensis
Hookeroside A Oleanolic acid Similar backbone but distinct sugar linkages (e.g., β-D-Glcp-(1→4)-β-D-Glcp) S. tschiliensis
Scabiosaponin G Oleanolic acid β-D-Glcp-(1→3)-β-D-Glcp with terminal α-L-Rhap S. tschiliensis
Prosapogenin 1b Hederagenin Monodesmosidic saponin with single β-D-Glcp at position 28 S. tschiliensis
Scabiostellatoside A Oleanolic acid β-D-Glcp-(1→2)-α-L-Arabinopyranosyl (α-L-Arap) chain S. stellata

Key Structural Differences :

  • Sugar Residues : this compound contains β-D-Xylp and α-L-Rhap, while scabiostellatosides from S. stellata feature α-L-Arap .
  • Linkage Positions : Hookeroside A and B differ in glycosidic bond positions, affecting solubility and bioactivity .
  • Aglycone Variation: Prosapogenin 1b uses hederagenin instead of oleanolic acid, altering its interaction with lipid membranes .
Functional Comparison
Compound Biological Activity Efficacy (Concentration) Reference
This compound HPL inhibition; renal protection via SOD enhancement, MDA reduction IC₅₀ for HPL: ~0.15 mg/mL
Hookeroside A HPL inhibition; anti-inflammatory effects IC₅₀ for HPL: ~0.18 mg/mL
Scabiosaponin G Moderate HPL inhibition; antimicrobial activity IC₅₀ for HPL: >0.20 mg/mL
Prosapogenin 1b Potent HPL inhibition IC₅₀ for HPL: 0.12 mg/mL
Oleanolic Acid Broad anti-inflammatory and hepatoprotective effects; weak HPL inhibition IC₅₀ for HPL: >0.50 mg/mL

Key Functional Insights :

  • HPL Inhibition : Prosapogenin 1b outperforms Hookerosides A and B, likely due to its hederagenin core and simpler glycosylation .
  • Species-Specific Bioactivity : S. tschiliensis compounds (e.g., Hookerosides) show stronger HPL inhibition than S. stellata derivatives (e.g., scabiostellatosides) .
  • Therapeutic Potential: this compound uniquely combines anti-obesity (via HPL inhibition) and nephroprotective effects, unlike scabiosaponins .

Q & A

Q. How is Hookeroside B structurally characterized, and what analytical techniques are essential for its identification?

this compound’s structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) identifies glycosylation patterns and aglycone configurations, while HR-MS confirms molecular weight and fragmentation patterns. X-ray crystallography resolves absolute stereochemistry, critical for distinguishing it from analogs like Hookeroside A .

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

this compound is isolated from Scabiosa tschiliensis whole plants. Optimal extraction involves ethanol-water mixtures (e.g., 70% ethanol) under reflux, followed by liquid-liquid partitioning and repeated column chromatography (e.g., silica gel, Sephadex LH-20). Yield variability depends on plant age, seasonal harvest timing, and solvent polarity adjustments to target triterpenoid solubility .

Q. Which bioassay models are commonly used to evaluate this compound’s bioactivity?

In vitro models include enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) and cytotoxicity screening using cancer cell lines (e.g., MTT assay on HepG2 cells). In vivo studies often employ rodent models for inflammation or oxidative stress, with dose-response curves to establish efficacy thresholds .

Q. How is the purity of this compound validated in pharmacological studies?

Purity assessment combines high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD), ensuring a single peak with ≥95% purity. Complementary techniques like thin-layer chromatography (TLC) and quantitative NMR (qNMR) verify the absence of co-eluting contaminants .

Q. What spectroscopic databases or reference libraries are critical for this compound analysis?

Researchers cross-reference data with public repositories (e.g., PubChem, Reaxys) and specialized triterpenoid databases. Comparisons to published spectra of structurally related compounds (e.g., scabiosaponins) help confirm novel features like acylated sugar moieties .

Advanced Research Questions

Q. What are the key challenges in the total synthesis of this compound, particularly in glycosylation steps?

The synthesis faces hurdles in stereoselective glycosylation due to multiple hydroxyl groups on the aglycone. Protecting group strategies (e.g., TEMPO-mediated oxidation) and catalysts like BF₃·Et₂O are used to control β-linkage formation. Scalability is limited by low yields in late-stage glycosylation reactions .

Q. How can researchers resolve contradictory reports on this compound’s cytotoxic effects across studies?

Discrepancies often arise from variations in cell line sensitivity (e.g., HeLa vs. MCF-7), compound purity, and assay protocols (e.g., exposure time, serum concentration). Meta-analyses following PRISMA guidelines can systematically evaluate confounding variables, while dose-range standardization improves reproducibility .

Q. What role does this compound play in plant defense mechanisms, and how can this inform ecological studies?

As a triterpenoid, this compound likely deters herbivores via bitter-tasting saponins or disrupts microbial membranes. Ecological studies should quantify its concentration in different plant tissues (e.g., roots vs. leaves) and correlate it with environmental stressors (e.g., pathogen challenge) using LC-MS/MS .

Q. How do computational approaches enhance the study of this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or STAT3. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions, guiding structure-activity relationship (SAR) optimization .

Q. What experimental designs are recommended to evaluate this compound’s therapeutic potential while minimizing bias?

Randomized, blinded preclinical trials with positive/negative controls (e.g., dexamethasone for inflammation) reduce bias. Pharmacokinetic studies (e.g., HPLC-MS plasma profiling) should address bioavailability limitations. Collaborative replication studies across independent labs validate findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.